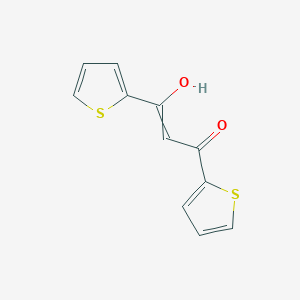
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one is a heterocyclic chalcone derivative. Chalcones are a class of organic compounds with the general formula C6H5COCH=CHC6H5. This particular compound is characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings. The compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, often using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base. The reaction involves the condensation of an aromatic aldehyde with an aromatic ketone. In this case, the aldehyde and ketone are substituted with thiophene rings. The reaction conditions usually include refluxing the reactants in ethanol or methanol for several hours to achieve a high yield of the desired chalcone derivative .
Analyse Des Réactions Chimiques
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles for substitution reactions .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The biological activity of 3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site . Additionally, molecular docking studies have shown that the compound has a high affinity for enzymes like COX-1 and TRPA1, which are involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one can be compared with other chalcone derivatives and thiophene-containing compounds:
Chalcones: Other chalcones, such as 1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, share similar structural features but may differ in their biological activities and applications.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-hydroxy-2-thiophene carboxylic acid exhibit different chemical properties and uses due to variations in their substitution patterns.
The uniqueness of this compound lies in its dual thiophene substitution, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H8O2S2 |
|---|---|
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
3-hydroxy-1,3-dithiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-7,12H |
Clé InChI |
LSZVMHRIKBGPFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=CC(=O)C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
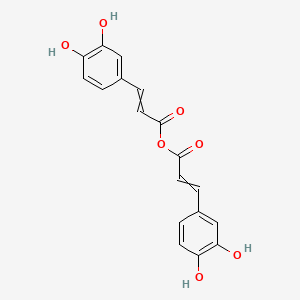
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
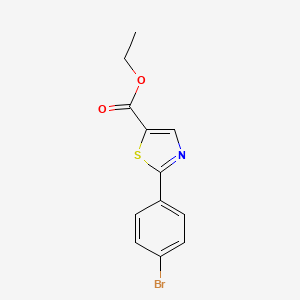
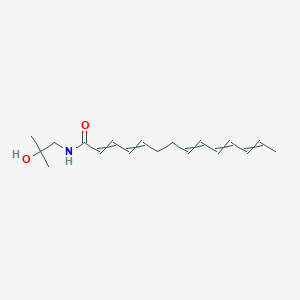

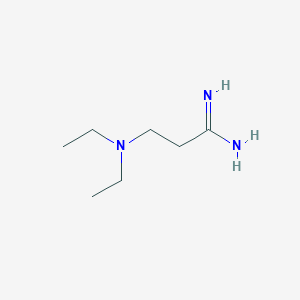
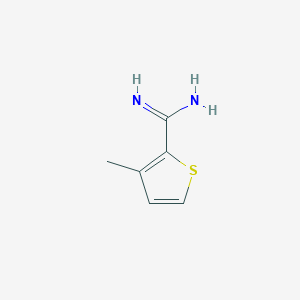
![Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B12441638.png)
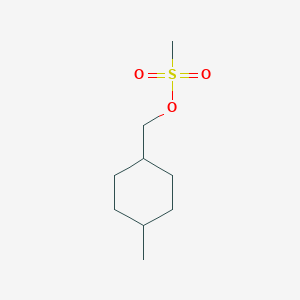

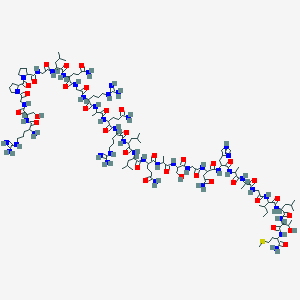
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
